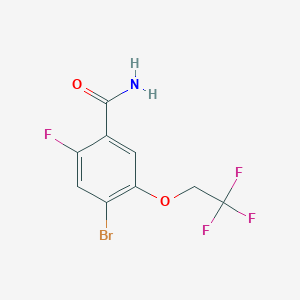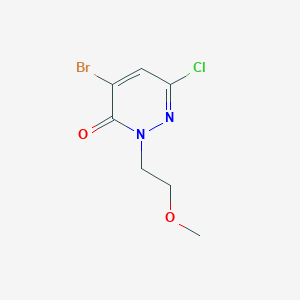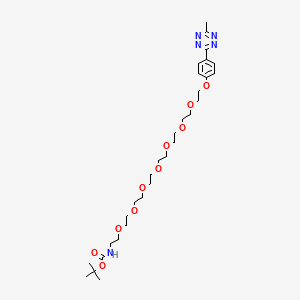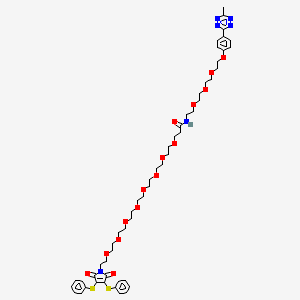
N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide is a complex chemical compound that combines several functional groups to achieve specific reactivity and solubility properties. This compound is particularly notable for its use in bioorthogonal chemistry, which allows for the labeling and modification of biomolecules in living systems without interfering with native biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide typically involves multiple steps:
Methyltetrazine-PEG4-amine: This intermediate is synthesized by reacting methyltetrazine with PEG4-amine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like acetonitrile.
PEG8-3,4-dithiophenolmaleimide: This component is prepared by reacting PEG8 with 3,4-dithiophenol and maleimide under mild conditions to form a stable linkage.
Final Coupling: The two intermediates are then coupled together using a suitable coupling agent to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide undergoes several types of chemical reactions:
Click Chemistry: The methyltetrazine group reacts with strained alkenes such as trans-cyclooctene via inverse electron demand Diels-Alder cycloaddition.
Amide Bond Formation: The PEG4 and PEG8 linkers facilitate the formation of stable amide bonds with primary amines.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Coupling Agents: DIC, NHS, and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.
Solvents: Anhydrous acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM) are typical solvents.
Conditions: Reactions are usually carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures (0-25°C).
Major Products
科学研究应用
N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and organisms.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials with specific functional properties.
作用机制
The compound exerts its effects primarily through bioorthogonal reactions:
Molecular Targets: Reacts with strained alkenes and thiol groups on biomolecules.
Pathways Involved: The inverse electron demand Diels-Alder reaction and thiol-maleimide chemistry are key pathways.
相似化合物的比较
Similar Compounds
Methyltetrazine-PEG4-NHS Ester: Similar in structure but lacks the PEG8 and dithiophenolmaleimide components.
Methyltetrazine-amido-N-bis(PEG4-NHS ester): Contains two NHS ester groups and a methyltetrazine group, used for similar bioorthogonal applications.
Uniqueness
N-(Methyltetrazine-PEG4)-amido-PEG8-3,4-dithiophenolmaleimide is unique due to its combination of methyltetrazine, PEG4, PEG8, and dithiophenolmaleimide, which provides enhanced solubility, stability, and reactivity in bioorthogonal chemistry .
属性
分子式 |
C52H70N6O15S2 |
|---|---|
分子量 |
1083.3 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2,5-dioxo-3,4-bis(phenylsulfanyl)pyrrol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C52H70N6O15S2/c1-42-54-56-50(57-55-42)43-12-14-44(15-13-43)73-41-40-72-39-38-66-26-23-63-20-17-53-47(59)16-19-62-22-25-65-28-30-68-32-34-70-36-37-71-35-33-69-31-29-67-27-24-64-21-18-58-51(60)48(74-45-8-4-2-5-9-45)49(52(58)61)75-46-10-6-3-7-11-46/h2-15H,16-41H2,1H3,(H,53,59) |
InChI 键 |
BCNQGKWIELTKTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C(=O)C(=C(C3=O)SC4=CC=CC=C4)SC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



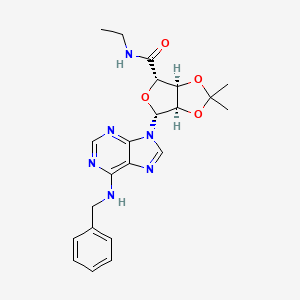
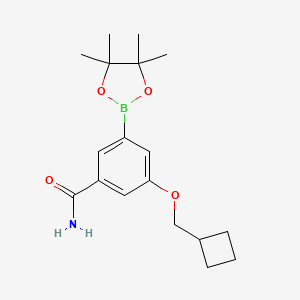
![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-phenylpropanoic acid](/img/structure/B15340042.png)
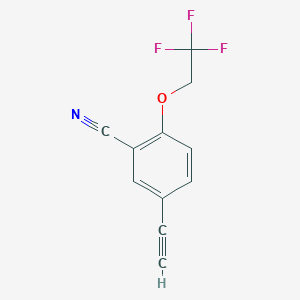
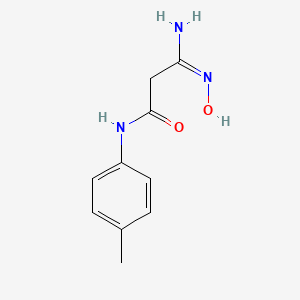
![N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine](/img/structure/B15340061.png)
![7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B15340069.png)
![5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester](/img/structure/B15340077.png)
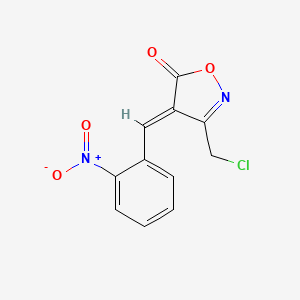
![7-Boc-2-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15340082.png)
